

A Comparative Crystallographic Analysis of Methyl D-Phenylalaninate Derivatives

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Compound of Interest

Compound Name: Methyl D-phenylalaninate

Cat. No.: B3040560

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of small molecules is paramount for rational drug design and development. This guide provides an objective comparison of the X-ray crystallographic data of two derivatives of **Methyl D-phenylalaninate**: (R)- α -methylphenylalanine methylester hydrochloride monohydrate and N-Benzoyl-D-phenylalanine methyl ester. By presenting key structural parameters and experimental details, this document aims to facilitate a deeper understanding of how structural modifications influence the solid-state architecture of these compounds.

Introduction

Methyl D-phenylalaninate and its derivatives are important chiral building blocks in the synthesis of various pharmaceuticals and bioactive molecules. Their three-dimensional conformation, dictated by the crystal packing forces, can significantly influence their physicochemical properties and biological activity. X-ray crystallography provides the most definitive method for elucidating these solid-state structures at the atomic level. This guide compares the crystallographic parameters of two derivatives to highlight the structural impact of N-acylation and α -methylation.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for (R)- α -methylphenylalanine methylester hydrochloride monohydrate and N-Benzoyl-D-phenylalanine methyl ester, providing a direct comparison of their crystal structures.

Parameter	(R)- α -methylphenylalanine methylester hydrochloride monohydrate[1][2]	N-Benzoyl-D-phenylalanine methyl ester
Chemical Formula	C ₁₁ H ₁₈ ClNO ₃	C ₁₇ H ₁₇ NO ₃
Molecular Weight	247.72 g/mol	283.32 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions		
a (Å)	12.757(2)	8.455(2)
b (Å)	6.865(1)	11.531(3)
c (Å)	7.999(1)	15.652(4)
α (°)	90	90
β (°)	108.8(1)	90
γ (°)	90	90
Volume (Å ³)	663.2(2)	1524.1(6)
Z	2	4
Density (calculated) (g/cm ³)	1.242	1.233
Radiation type	Mo K α	Mo K α
Wavelength (Å)	0.71073	0.71073
Temperature (K)	293	293
R-factor	0.040	0.042

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and validation of crystallographic data.

Synthesis and Crystallization

(R)- α -methylphenylalanine methylester hydrochloride monohydrate

The compound was synthesized by treating H-D-(α -Me)Phe-OH with thionyl chloride in anhydrous methanol. Single crystals suitable for X-ray diffraction were obtained by crystallization from methanol.[2]

N-Benzoyl-D-phenylalanine methyl ester

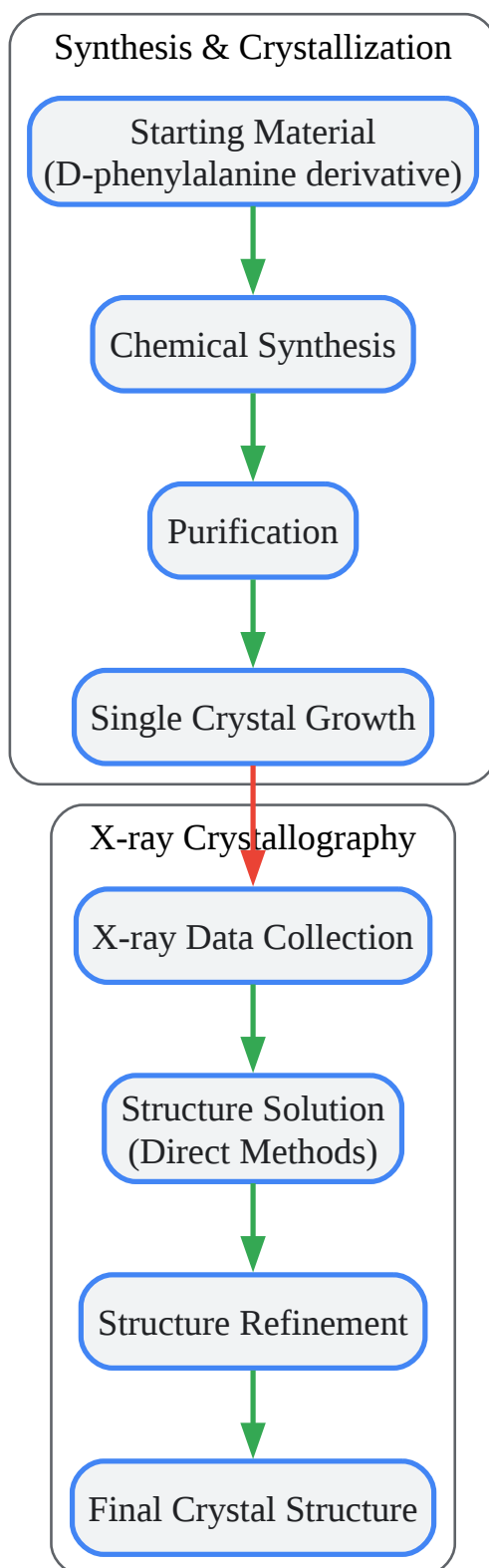
N-Benzoyl-D-phenylalanine was dissolved in methanol, and a few drops of concentrated sulfuric acid were added as a catalyst. The mixture was refluxed, and after cooling, the product was precipitated by the addition of water. Single crystals were grown from an ethanol-water solution.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F^2 .

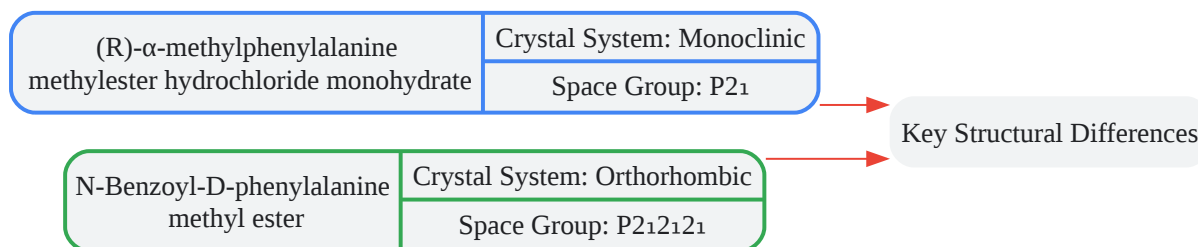
Visualization of Experimental Workflow and Structural Comparison

To visually represent the processes and relationships discussed, the following diagrams were generated using Graphviz.



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A generalized workflow for small molecule X-ray crystallography.



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Comparison of key crystallographic features of the two derivatives.

Performance and Structural Correlation

The introduction of a methyl group at the α -position in (R)- α -methylphenylalanine methylester hydrochloride leads to a different crystal packing arrangement compared to the N-benzoyl derivative. The monoclinic system of the former suggests a less symmetrical packing than the orthorhombic system of the latter. These packing differences can influence properties such as solubility, dissolution rate, and bioavailability, which are critical performance parameters in drug development. For instance, α -methylphenylalanine has been investigated for its effects on amino acid uptake and protein synthesis in neuroblastoma cells.[3][4] The N-benzoyl group, being a larger and more rigid substituent, will have a more pronounced effect on intermolecular interactions, leading to a different hydrogen bonding network and overall crystal architecture. N-benzoyl derivatives of amino acids have been explored as inhibitors in microbial antitumor screens.[5]

Conclusion

This guide provides a concise comparison of the X-ray crystallographic data for two derivatives of **Methyl D-phenylalaninate**. The presented data clearly demonstrates that even seemingly small modifications to the parent molecule can lead to significant changes in the crystal structure. For researchers in drug development, these findings underscore the importance of detailed structural analysis in understanding and predicting the solid-state properties and potential performance of pharmaceutical compounds. Further studies correlating these structural features with a broader range of performance metrics will be invaluable for the rational design of new therapeutic agents.

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